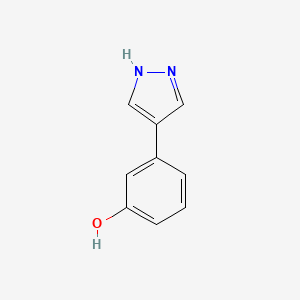

3-(1H-pyrazol-4-yl)phenol

Description

Contextual Significance of Pyrazole (B372694) Scaffolds in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. accelachem.com This designation stems from its frequent appearance in the structures of compounds that exhibit high affinity for a diverse range of biological targets, leading to a wide array of pharmacological activities. nih.gov The metabolic stability of the pyrazole nucleus is a key factor contributing to its prevalence in newly approved drugs and compounds in clinical development. accelachem.comrsc.org The synthetic accessibility of pyrazoles and their favorable drug-like properties further enhance their importance in the design and development of new therapeutic agents. accelachem.com

The pyrazole nucleus is a cornerstone of numerous compounds demonstrating a vast spectrum of biological effects. amazonaws.comnih.gov This versatility has made it a focal point for medicinal chemists for decades. amazonaws.com Pyrazole derivatives have been extensively investigated and developed for nearly every type of pharmacological activity, including anti-inflammatory, anticancer, antimicrobial, analgesic, antiviral, and anticonvulsant properties. amazonaws.comnih.govderpharmachemica.com

The success of this scaffold is exemplified by the number of pyrazole-containing drugs approved by the U.S. Food and Drug Administration (FDA) and those in clinical trials. accelachem.comnih.gov These agents target a wide range of clinical conditions, underscoring the scaffold's therapeutic importance. accelachem.com The broad applicability of pyrazole derivatives is a direct result of the pyrazole ring's unique chemical properties, which allow for diverse substitutions and modifications, enabling the fine-tuning of biological activity and pharmacokinetic profiles. accelachem.com

Below is a table summarizing the diverse biological activities of various pyrazole derivatives as reported in scientific literature.

| Biological Activity | Example Pyrazole Derivative Class/Compound | Research Findings |

| Anti-inflammatory | N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline | Exhibited optimal anti-inflammatory activity comparable to standard drugs like diclofenac (B195802) sodium and celecoxib (B62257). nih.gov |

| 1-(4-substituted-phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes | Certain derivatives showed maximum anti-inflammatory activity when compared to the standard drug diclofenac sodium. nih.gov | |

| Anticancer | (1-(p-tolyl)-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone | Significantly inhibited tumor cell growth with IC₅₀ values ranging from 0.054 to 0.16 μM and was found to be a tubulin polymerization inhibitor. nih.gov |

| 1H-pyrazole-4-carboxamide derivatives | Demonstrated potent biological activity against HCT116 and MCF-7 cancer cell lines. amazonaws.com | |

| Antimicrobial | 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones | Some compounds displayed good antibacterial and antifungal activity when compared with ciprofloxacin (B1669076) and fluconazole, respectively. amazonaws.com |

| N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl) methylene) naphthalen-1-amines | Showed potent inhibition against various bacterial and fungal species, with some derivatives being as potent as standard drugs. derpharmachemica.com | |

| Antioxidant | 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives | Certain chalcone (B49325) derivatives of this class showed potent radical scavenging activity. tandfonline.com |

| Antitubercular | (1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methanone | Was identified as a potent agent against M. tuberculosis H37Rv. amazonaws.com |

This table is generated based on data from multiple sources and is for illustrative purposes.

The combination of a pyrazole ring and a phenol (B47542) group within the same molecule, known as a pyrazole-phenol system, creates a pharmacophore of significant interest in drug discovery. The phenol group, particularly its hydroxyl (-OH) moiety, can act as a crucial hydrogen bond donor and acceptor, enhancing the molecule's ability to bind with biological targets like enzymes and receptors. amazonaws.com This interaction is often critical for eliciting a pharmacological response.

Research has demonstrated the value of this combined system. For instance, the synthesis of 2-[5-(2-chloro-phenyl)-1H-pyrazol-3-yl]-6-(2-hydroxymethyl-1-methyl-pyrrolidin-3-yl)-3,5-dimethoxy-phenol resulted in compounds with IL-6 and TNF-α inhibitory activity, highlighting potential anti-inflammatory applications. nih.gov Similarly, the synthesis of 5-methoxy-2-(1-(pyridine-2-yl)-1H-pyrazol-5-yl)phenol yielded a compound with antiproliferative activity against several human cancer cell lines. amazonaws.com

The strategic importance of the pyrazole-phenol scaffold lies in its capacity for structural modification. Scientists can alter substituents on both the pyrazole and phenol rings to optimize potency, selectivity, and pharmacokinetic properties. This process of structure-activity relationship (SAR) analysis is fundamental to modern drug design. By systematically modifying the pyrazolylphenol core, researchers can develop lead compounds into highly effective and targeted therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-pyrazol-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-3-1-2-7(4-9)8-5-10-11-6-8/h1-6,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYYOXSEZAFDHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240527-52-9 | |

| Record name | 3-(1H-pyrazol-4-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 1h Pyrazol 4 Yl Phenol and Analogous Phenolic Pyrazole Derivatives

Established General Synthetic Approaches for Pyrazole-Phenol Architectures

The synthesis of pyrazole (B372694) derivatives is a well-established field in organic chemistry, with numerous methods available for the construction of the pyrazole ring. These methods often involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For the synthesis of phenolic pyrazoles, the starting materials can be appropriately substituted with hydroxyl groups, or the hydroxyl group can be introduced at a later stage of the synthesis. The choice of synthetic route often depends on the desired substitution pattern on both the pyrazole and phenolic rings.

Cyclization Reactions for Pyrazole Ring Formation

Cyclization reactions are fundamental to the formation of the pyrazole ring. These reactions typically involve the condensation of a hydrazine derivative with a suitable precursor containing a 1,3-dielectrophilic system.

Hydrazine-Mediated Cyclizations

Hydrazine-mediated cyclization is a cornerstone in pyrazole synthesis. This method involves the reaction of hydrazines with various 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction proceeds through a condensation reaction to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole ring.

A general representation of this reaction is the condensation of a β-diketone with hydrazine hydrate (B1144303). The regioselectivity of the reaction can be influenced by the nature of the substituents on the β-diketone and the hydrazine derivative. For instance, the reaction of unsymmetrical 1,3-diketones with substituted hydrazines can lead to the formation of two regioisomeric pyrazoles.

| Reactant 1 | Reactant 2 | Product | Reference |

| 1,3-Diketone | Hydrazine | 3,5-Disubstituted Pyrazole | |

| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline (then oxidized to Pyrazole) | |

| β-Ketoester | Hydrazine | Pyrazolone (B3327878) |

Cyclization of Chalcones

Chalcones, which are α,β-unsaturated ketones, are versatile precursors for the synthesis of pyrazoles. The reaction of a chalcone (B49325) with hydrazine or a substituted hydrazine leads to the formation of a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. The oxidation step can be carried out using various oxidizing agents.

The synthesis of pyrazoles from chalcones can be performed as a one-pot or two-pot process. In the one-pot strategy, the chalcone is reacted with hydrazine in the presence of an oxidizing agent, leading directly to the pyrazole. In the two-pot strategy, the intermediate pyrazoline is first isolated and then subjected to oxidation in a separate step.

A study on the synthesis of quinazolin-2,4-diones incorporating a pyrazole moiety utilized the cyclization of a chalcone derivative with hydrazine hydrate and phenyl hydrazine to yield pyrazoline derivatives.

| Chalcone Derivative | Reagent | Intermediate | Final Product | Reference |

| 1-(2-hydroxyphenyl)-3-aryl-2-propen-1-one | Hydrazine Hydrate | Pyrazoline | 2-(Pyrazol-5-yl)phenol | |

| Substituted Chalcone | Phenylhydrazine | Phenylpyrazoline | 1-Phenylpyrazole derivative |

Vilsmeier–Haack Reaction Applications

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. In the context of pyrazole synthesis, this reaction can be used to introduce a formyl group at the 4-position of the pyrazole ring. The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl3) and a formamide (B127407) such as N,N-dimethylformamide (DMF), can also facilitate the cyclization of suitable precursors to form pyrazoles.

For example, the reaction of hydrazones derived from acetophenones with the Vilsmeier-Haack reagent can lead to the formation of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. This approach allows for the direct introduction of a functional group at the 4-position, which can be further elaborated.

| Starting Material | Reagents | Product | Reference |

| Phenylhydrazone of Acetophenone (B1666503) | POCl3, DMF | 1-Phenyl-3-aryl-1H-pyrazole-4-carbaldehyde | |

| Hydrazone | POCl3, DMF | 4-Formylpyrazole |

Condensation Reactions in Pyrazole-Phenol Synthesis

Condensation reactions are integral to many synthetic routes leading to pyrazole-phenol structures. These reactions can be used to build the pyrazole ring or to attach the phenolic moiety to a pre-existing pyrazole core.

Condensation with o-Hydroxy Acetophenones

The condensation of o-hydroxy acetophenones with suitable reagents is a direct route to phenolic pyrazoles. For instance, the Claisen-Schmidt condensation of an o-hydroxy acetophenone with an appropriate aldehyde can yield a chalcone precursor bearing a hydroxyl group. This chalcone can then be cyclized with hydrazine to form the desired 2-(pyrazol-yl)phenol derivative.

A study reported the synthesis of 6-(hetero)aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones starting from 1-phenyl-1H-pyrazol-3-ol, which underwent a Claisen-Schmidt condensation with various aldehydes. This highlights the utility of condensation reactions in building complex heterocyclic systems containing a phenolic pyrazole core.

| o-Hydroxy Acetophenone Derivative | Reagent | Intermediate | Final Product | Reference |

| 2-Hydroxyacetophenone | Pyrazole-4-carbaldehyde | Chalcone | 2-(1H-Pyrazol-4-yl)phenol derivative | |

| 1-(2-Hydroxyphenyl)ethanone | N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Enaminone | Chromone (B188151) |

Formation of Chalcone Intermediates

A prevalent and versatile method for synthesizing pyrazole derivatives involves the use of chalcone intermediates. This pathway typically follows a two-step process: the Claisen-Schmidt condensation to form a phenolic chalcone, followed by cyclization with a hydrazine derivative to yield the pyrazole ring.

The initial step, the Claisen-Schmidt condensation, involves the base-catalyzed reaction of a hydroxy-substituted acetophenone with an appropriate aldehyde. For the synthesis of a precursor to 3-(1H-pyrazol-4-yl)phenol, 1-(3-hydroxyphenyl)ethanone would be reacted with a suitable aldehyde. The resulting α,β-unsaturated ketone, a chalcone, serves as a key building block.

In the subsequent step, the chalcone intermediate is reacted with hydrazine hydrate or a substituted hydrazine. The reaction proceeds via a cyclocondensation reaction, where the hydrazine attacks the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the stable pyrazole ring. This method allows for significant molecular diversity, as various substituted acetophenones, aldehydes, and hydrazines can be employed to generate a library of analogous phenolic pyrazole derivatives.

Table 1: Examples of Pyrazole Synthesis via Chalcone Intermediates This table is generated based on representative data from the cited sources and illustrates the general synthetic approach.

| Starting Acetophenone | Aldehyde | Hydrazine Source | Resulting Pyrazole Derivative | Yield (%) |

|---|---|---|---|---|

| 1-(3-Hydroxyphenyl)ethanone | Benzaldehyde | Hydrazine hydrate | 3-(5-Phenyl-1H-pyrazol-3-yl)phenol | ~60-80% |

| 1-(4-Hydroxyphenyl)ethanone | 4-Methoxybenzaldehyde | Phenylhydrazine | 4-(5-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol | 55% |

| 1-(3-Hydroxyphenyl)ethanone | 4-Chlorobenzaldehyde | Hydrazine hydrate | 3-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)phenol | ~65-85% |

Phenol (B47542) and Pyrazol-1-ide Condensation

Information on the direct condensation of a phenol with a pyrazol-1-ide species is not prominently featured in the reviewed literature, suggesting this may be a less common synthetic route. Synthetic strategies typically involve building the pyrazole ring onto a phenol-containing fragment or modifying a pre-existing pyrazolyl structure to introduce a hydroxyl group.

Oxidative Cyclization Pathways

Oxidative cyclization presents an alternative strategy for pyrazole synthesis, often providing access to these heterocycles under mild conditions. These methods can involve the intramolecular cyclization of suitably functionalized precursors, such as hydrazones, where a subsequent oxidation step aromatizes the initially formed pyrazoline ring.

One such approach involves the iodine-mediated oxidative C-N bond formation from α,β-unsaturated aldehydes or ketones and hydrazine salts. This one-pot protocol avoids the isolation of less stable hydrazone intermediates and proceeds to the aromatic pyrazole structure directly. For phenolic pyrazoles, this would entail starting with a hydroxylated α,β-unsaturated carbonyl compound. Another method is the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which forms the pyrazole ring through a proposed hydrazonyl radical intermediate followed by cyclization. Palladium-catalyzed oxidative cyclizations of heteroatom nucleophiles, including phenols, onto unactivated olefins also represent a powerful tool for constructing heterocyclic systems, although direct application to pyrazole formation from phenolic precursors is a more specialized extension of this methodology.

Advanced Functionalization and Derivatization Strategies

Once the core this compound scaffold is synthesized, its structure can be further modified to explore structure-activity relationships and develop new chemical entities. These strategies focus on introducing diverse functional groups onto either the pyrazole or the phenol ring.

Introduction of Aminoalkyl Moieties

The incorporation of aminoalkyl groups is a common functionalization strategy, often achieved through the Mannich reaction. This three-component reaction involves the aminoalkylation of an acidic proton, typically on the pyrazole ring, using formaldehyde (B43269) and a primary or secondary amine. The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic pyrazole ring. This method is highly versatile, allowing for the introduction of a wide array of aminoalkyl side chains by varying the amine component. An alternative approach is the organocatalytic enantioselective aminoalkylation of pyrazolones with aldimines, which can produce chiral amine-containing pyrazole derivatives with high enantioselectivity.

Halogenation and Sulfonyl Group Incorporations

Halogenation provides a key synthetic handle for further modifications, such as cross-coupling reactions. The direct C-H halogenation of pyrazole rings can be accomplished using N-halosuccinimides (NCS, NBS, NIS) as safe and readily available halogenating agents. These reactions can be performed under metal-free conditions, often at room temperature, providing efficient access to 4-halogenated pyrazole derivatives. The regioselectivity of halogenation is typically at the 4-position of the pyrazole ring, which is electronically activated for electrophilic substitution.

The incorporation of sulfonyl groups can lead to sulfonamides or sulfonate esters, which are prominent motifs in medicinal chemistry. Pyrazolyl sulfonamides can be synthesized by reacting an amino-substituted pyrazole with a sulfonyl chloride. Alternatively, pyrazolyl sulfonates can be prepared through the direct sulfonylation of pyrazolones with sulfonyl chlorides, often in water at room temperature without the need for metal catalysts or oxidants. These methods allow for the attachment of various aryl or alkyl sulfonyl groups to the pyrazole core.

Table 2: Functionalization Reactions on Phenolic Pyrazole Scaffolds This table presents generalized functionalization strategies based on available literature for pyrazole derivatives.

| Reaction Type | Reagents | Position of Functionalization | Product Type |

|---|---|---|---|

| Aminoalkylation (Mannich) | Formaldehyde, Secondary Amine (e.g., Piperidine) | Pyrazole N-H or C-H | Aminoalkylated pyrazole |

| Bromination | N-Bromosuccinimide (NBS) | Pyrazole C4-position | 4-Bromopyrazole derivative |

| Chlorination | N-Chlorosuccinimide (NCS) | Pyrazole C4-position | 4-Chloropyrazole derivative |

Synthesis of Hybrid Heterocyclic Systems

The this compound scaffold can serve as a precursor for the construction of more complex, fused heterocyclic systems. Pyrazole-4-carbaldehydes, which can be synthesized from pyrazole precursors, are particularly versatile intermediates for building fused rings. For example, condensation of a 5-amino-pyrazole-4-carbaldehyde with various active methylene (B1212753) compounds can lead to the formation of pyrazolo[3,4-b]pyridines. Similarly, reactions with other bifunctional reagents can yield fused systems like pyrazolo[3,4-d]pyrimidines or pyrazolo[3,4-d]pyridazines. These strategies significantly expand the chemical space accessible from the initial phenolic pyrazole core, leading to novel hybrid molecules with diverse structural features.

Pyrazole-Tetrazole Hybrids

The combination of pyrazole and tetrazole rings has led to the development of hybrid compounds with a range of applications. mdpi.com Synthetic strategies for these hybrids often depend on the nature of the linkage between the two heterocyclic rings.

One common approach involves a carbon-carbon junction. For instance, a series of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives were synthesized starting from the reaction of ethoxyethylidene-malononitrile with arylhydrazine hydrochlorides. This initial step, conducted in ethanol (B145695) with sodium acetate, forms a pyrazole derivative which is then further manipulated to introduce the tetrazole ring. mdpi.com

Another strategy involves creating a methylene junction between the pyrazole and tetrazole moieties. In one such synthesis, a pyrazole ester is first functionalized with a nitrile group by reacting it with chloroacetonitrile (B46850) in the presence of a strong base like potassium tert-butoxide (tBuOK) in tetrahydrofuran (B95107) (THF). The nitrile group is subsequently converted into a tetrazole ring via a 1,3-dipolar cycloaddition reaction with sodium azide (B81097) in dimethylformamide (DMF). The resulting pyrazole-tetrazole ester can be further modified, for example, by reduction of the ester group to an alcohol using lithium aluminium hydride (LiAlH4). mdpi.com

A multi-step synthesis for tetrapodal hybrid molecules bearing two pyrazole-tetrazole subunits has also been reported. mdpi.com This synthesis begins with the reduction of a pyrazole ester derivative using LiAlH4 to yield the corresponding alcohol. mdpi.com The alcohol is then converted to a chloride derivative using thionyl chloride (SOCl2). mdpi.com Finally, the tetrapodal structure is assembled by reacting this chloride intermediate with a primary amine in DMF with sodium carbonate. mdpi.com

A general synthetic pathway is outlined below:

Table 1: Synthesis of Pyrazole-Tetrazole Tetrapodal Compounds| Step | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Ethyl 1-((2-ethyl-2H-tetrazol-5-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate | LiAlH4, THF, 65 °C | (1-((2-Ethyl-2H-tetrazol-5-yl)methyl)-5-methyl-1H-pyrazol-3-yl)methanol |

| 2 | (1-((2-Ethyl-2H-tetrazol-5-yl)methyl)-5-methyl-1H-pyrazol-3-yl)methanol | SOCl2, CH2Cl2, Room Temperature | 5-((3-(Chloromethyl)-5-methyl-1H-pyrazol-1-yl)methyl)-2-ethyl-2H-tetrazole |

| 3 | 5-((3-(Chloromethyl)-5-methyl-1H-pyrazol-1-yl)methyl)-2-ethyl-2H-tetrazole, Primary Amine | Na2CO3, DMF, 70 °C | Tetrapodal hybrid molecules |

This table is based on the synthetic pathway for compounds L1-L3 as described in the literature. mdpi.com

Pyrazole-Chromone Dyads

The fusion of pyrazole and chromone moieties creates "dyads" that are of significant interest in medicinal chemistry. nih.gov The synthetic approaches to these compounds can be broadly categorized based on which heterocyclic ring is formed last or whether they are linked as separate units. nih.gov

One primary method for synthesizing 2-pyrazolyl-chromones involves the cyclodehydration of 3-pyrazolyl-substituted-1-(2-hydroxyaryl)propane-1,3-diones. nih.gov This reaction is a key step in creating flavonoids that incorporate a pyrazole ring at the C-2 position. nih.gov

Alternatively, the pyrazole ring can be formed onto a pre-existing chromone structure. A common method for this is the 1,3-dipolar cycloaddition reaction of diazoalkanes to the carbon-carbon double bond of the chromone. nih.gov Another approach involves the condensation of hydrazines with α,β-unsaturated ketones derived from chromones. nih.gov

The synthesis of chromone-fused pyrazoles can be achieved through tandem reactions. For example, 3-formylchromones can react with various pyrazole and pyrazolone derivatives to build structurally diverse fused systems. nih.gov A specific example is the tandem O-arylation-oxidative coupling reaction between 2-pyrazolin-5-ones and o-haloarylaldehydes, catalyzed by copper, to yield chromone-fused pyrazoles. nih.gov

Table 2: Synthesis of Chromone-Fused Pyrazoles via Tandem Reaction

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Key Process | Product Type |

|---|---|---|---|---|

| 2-Pyrazolin-5-ones | o-Haloarylaldehydes | Copper catalyst, Base | O-arylation-oxidative coupling | Chromone-fused pyrazoles |

This table summarizes a tandem reaction for synthesizing chromone-fused pyrazoles. nih.gov

Pyrazole-Oxadiazole Frameworks

Hybrid molecules incorporating both pyrazole and 1,3,4-oxadiazole (B1194373) rings are recognized for their diverse biological potential. semanticscholar.orgresearchgate.net The synthesis of these frameworks often involves the sequential construction of each heterocyclic ring.

A common strategy begins with the synthesis of a substituted pyrazole, which is then used as a scaffold to build the oxadiazole ring. For example, an N-phenyl substituted pyrazole can be obtained from the cyclization of a chalcone with phenylhydrazine, followed by oxidative aromatization. researchgate.net The chalcone itself is typically prepared from a corresponding aldehyde and acetophenone. researchgate.net

The 1,3,4-oxadiazole ring is often constructed from a hydrazide precursor. In one reported synthesis, key intermediates such as 5-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol were prepared from ethyl 4,4,4-trifluoroacetoacetate. nih.gov This multi-step process involves aldol (B89426) condensation, a first ring-closing reaction to form the pyrazole, hydrazinolysis to create a hydrazide intermediate, and a second ring-closing reaction to form the oxadiazole ring. nih.gov

Another efficient method for forming the 1,3,4-oxadiazole ring is the oxidative cyclization of semicarbazones. This can be achieved using molecular iodine and potassium carbonate in a transition-metal-free process. researchgate.net

Table 3: General Synthetic Scheme for Pyrazole-Oxadiazole Hybrids

| Step | Starting Material | Key Reactions | Intermediate/Product |

|---|---|---|---|

| 1 | Aldehyde, Acetophenone | Condensation | Chalcone |

| 2 | Chalcone, Phenylhydrazine | Cyclization, Oxidative Aromatization | N-phenyl substituted pyrazole carboxylic acid |

| 3 | Pyrazole carboxylic acid | Conversion to hydrazide | Pyrazole-carbohydrazide |

| 4 | Pyrazole-carbohydrazide | Cyclization (e.g., with CS2, KOH) | Pyrazole-Oxadiazole framework |

This table outlines a generalized pathway for the synthesis of pyrazole-oxadiazole frameworks. researchgate.netnih.gov

Pyrazolo[3,4-d]pyrimidine Scaffolds

Pyrazolo[3,4-d]pyrimidines are bicyclic heterocyclic systems that are structural mimics of purines, making them a focal point in pharmaceutical chemistry. ekb.eg Their synthesis can be approached by using either a pre-formed pyrazole or a pyrimidine (B1678525) ring as the starting synthon. ekb.eg

A prevalent synthetic route starts with a substituted 5-aminopyrazole derivative. For example, reacting 5-amino-1H-pyrazole-4-carbonitrile with formic acid can lead to the formation of the pyrimidine ring, yielding pyrazolo[3,4-d]pyrimidin-4-amine. This core can then be further functionalized.

Another major pathway involves the cyclization of a substituted pyrimidine. For instance, a diaminopyrimidine can be treated with sodium nitrite (B80452) and acid to form a nitroso derivative, which then undergoes reductive cyclization to form the pyrazolo[3,4-d]pyrimidine scaffold.

Recent synthetic strategies have focused on creating derivatives with specific substitutions to target biological molecules like kinases. rsc.org For instance, novel pyrazolo[3,4-d]pyrimidine derivatives can be synthesized and subsequently modified at various positions to explore structure-activity relationships. researchgate.net

Table 4: Common Synthetic Approaches for Pyrazolo[3,4-d]pyrimidines

| Starting Synthon | Key Reagents/Steps | Product Scaffold |

|---|---|---|

| Substituted 5-Aminopyrazole (e.g., 5-amino-1H-pyrazole-4-carboxamide) | Formamide, Reflux | Pyrazolo[3,4-d]pyrimidin-4-one |

| Substituted 5-Aminopyrazole (e.g., 5-amino-1H-pyrazole-4-carbonitrile) | Triethyl orthoformate, then ammonia | 4-Amino-pyrazolo[3,4-d]pyrimidine |

| Substituted Pyrimidine (e.g., 4,6-dichloropyrimidine-5-carbaldehyde) | Hydrazine hydrate | 1H-Pyrazolo[3,4-d]pyrimidine |

This table summarizes key synthetic transformations for accessing the pyrazolo[3,4-d]pyrimidine core. ekb.egnih.gov

Biological Activities and Pharmacological Profiling of Pyrazole Phenol Compounds

Anti-inflammatory Potential

The pyrazole (B372694) nucleus is a cornerstone in the development of anti-inflammatory agents, with many derivatives demonstrating potent activity. nih.govijpsjournal.comrjpbr.comresearchgate.netsciencescholar.us This has led to the creation of well-known non-steroidal anti-inflammatory drugs (NSAIDs) that feature this heterocyclic ring, such as celecoxib (B62257), which is a selective COX-2 inhibitor. nih.govijpsjournal.comresearchgate.net The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to modulate key pathways and mediators in the inflammatory cascade. ijpsjournal.com

Modulation of Inflammatory Mediators

Derivatives of pyrazole are recognized for their capacity to interfere with various inflammatory mediators, contributing to their therapeutic effects. ijpsjournal.comnih.gov Research has focused on their ability to inhibit the production and function of pro-inflammatory cytokines and enzymes that are crucial to the inflammatory response.

Tumor Necrosis Factor-alpha (TNF-α) is a critical cytokine in the inflammatory process, and its inhibition is a key strategy for treating numerous inflammatory diseases. drugtargetreview.comnih.govmdpi.com Several studies have demonstrated that compounds containing a pyrazole ring can effectively inhibit TNF-α production.

For instance, a series of novel N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives were assessed for their in vitro ability to inhibit TNF-α. nih.gov Two of the most active compounds in this series demonstrated significant in vivo suppression of TNF-α levels, with reductions of 57.3% and 55.8%, respectively. nih.gov Similarly, pyrazole–pyridazine hybrids have been evaluated for their capacity to curb the generation of TNF-α in macrophage cell lines stimulated by lipopolysaccharide (LPS), a model for inflammation. rsc.org These findings highlight the potential of the pyrazole scaffold as a basis for the development of new TNF-α inhibitors. nih.govrsc.org

Interleukin-6 (IL-6) is another pivotal pro-inflammatory cytokine involved in a wide array of inflammatory conditions. nih.govretinalphysician.com Consequently, the inhibition of IL-6 signaling is a validated therapeutic approach. nih.gov Research has shown that certain pyrazole derivatives can effectively reduce the production of IL-6.

In one study, pyrazole–pyridazine hybrids were tested for their ability to inhibit the generation of various pro-inflammatory mediators, including IL-6, in LPS-stimulated macrophages. rsc.org The most potent compounds in the series demonstrated significant inhibitory activity. rsc.org This capacity to modulate IL-6 suggests that the pyrazole framework is a promising structure for designing novel anti-inflammatory agents that target this specific cytokine pathway.

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are primary targets for anti-inflammatory drugs. mdpi.comnih.gov The pyrazole scaffold is a well-established core structure for selective COX-2 inhibitors, as exemplified by the commercial drug celecoxib. ijpsjournal.comnih.gov The goal of developing selective COX-2 inhibitors is to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective inhibition of the constitutive COX-1 enzyme. nih.gov

Numerous studies have synthesized and evaluated pyrazole derivatives for their COX inhibitory profiles.

A series of halogenated triarylpyrazoles were designed based on the structure of celecoxib and showed moderate selective COX-2 inhibitory potency. nih.gov

Novel pyrazole derivatives featuring an acylamino linker also displayed potent COX-2 inhibition and a favorable selectivity index. nih.gov

In a study of polysubstituted pyrazoles, several compounds exhibited significant COX-2 inhibition with selectivity close to that of celecoxib. nih.gov

| Compound Series | Most Potent Compound(s) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Polysubstituted Pyrazoles | Compound 10 | Not Specified | 7.83 | nih.gov |

| Polysubstituted Pyrazoles | Compound 17 | Not Specified | 6.87 | nih.gov |

| Polysubstituted Pyrazoles | Compound 27 | Not Specified | 7.16 | nih.gov |

| Pyrazole with Acylamino Linker | Compound 16 | 1.76 | 11.1 | nih.gov |

In vitro and In vivo Anti-inflammatory Efficacy Assessment

The anti-inflammatory potential of pyrazole-phenol compounds and their derivatives is evaluated using a combination of in vitro and in vivo models. journalcra.com

In vitro models typically involve cell-based assays to quantify the inhibition of inflammatory mediators. For example, the LPS-stimulated RAW 264.7 macrophage cell line is a common model used to assess a compound's ability to suppress the production of cytokines like TNF-α and IL-6, as well as other inflammatory markers. ijpsjournal.com Another in vitro method is the bovine serum albumin denaturation assay, which screens for the ability of compounds to prevent protein denaturation, a hallmark of inflammation. journalcra.com

In vivo assessment provides crucial information on the efficacy of these compounds in a whole-organism context. The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate acute anti-inflammatory activity. ijpsjournal.comnih.gov In this test, the reduction in paw swelling after administration of the test compound is measured over time. For instance, certain 1,3,4-trisubstituted pyrazole derivatives have shown excellent anti-inflammatory activity in this model, with edema inhibition of over 84%, comparable to the standard drug diclofenac (B195802). nih.gov Other studies have used models like the Croton oil ear test in mice to evaluate acute inflammation. nih.gov

Antimicrobial Activity

The pyrazole nucleus is a versatile scaffold that is also prominent in the development of antimicrobial agents. mdpi.commeddocsonline.orgglobalresearchonline.net Derivatives incorporating this heterocyclic ring have demonstrated a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. globalresearchonline.netnih.govmdpi.com

The antibacterial and antifungal efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. nih.gov

Antibacterial Activity: Numerous pyrazole derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria. meddocsonline.orgnih.govnih.gov

One study on 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones found that the compounds possessed variable antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

Another series of pyrazole derivatives showed that one compound was exceedingly active against E. coli with an MIC of 0.25 μg/mL, while another was highly active against Streptococcus epidermidis, also with an MIC of 0.25 μg/mL. nih.gov

Research has also shown that some pyrazole derivatives have a stronger antibacterial effect against Gram-positive bacteria compared to Gram-negative bacteria. jpionline.org

Antifungal Activity: The pyrazole scaffold has also been a foundation for the development of compounds with significant antifungal properties. nih.govnih.govnih.gov

The same 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones that showed antibacterial effects also exhibited good antifungal activity against Aspergillus Niger and A. flavus. nih.gov

In a separate study, a series of pyrazole carboxamides and an isoxazolol pyrazole carboxylate were evaluated against four types of phytopathogenic fungi. nih.govresearchgate.net One isoxazolol pyrazole carboxylate derivative, in particular, displayed potent activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol. nih.govresearchgate.net

Another investigation found a pyrazole derivative to be highly active against Aspergillus niger with an MIC of 1 μg/mL, comparable to the standard drug Clotrimazole. nih.gov

| Compound Series | Organism | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamides | Escherichia coli | 0.25 µg/mL (MIC) | nih.gov |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamides | Streptococcus epidermidis | 0.25 µg/mL (MIC) | nih.gov |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamides | Aspergillus niger | 1 µg/mL (MIC) | nih.gov |

| Isoxazolol Pyrazole Carboxylate (7ai) | Rhizoctonia solani | 0.37 µg/mL (EC50) | nih.govresearchgate.net |

Antibacterial Efficacy Studies

Pyrazole derivatives are recognized for their wide-ranging pharmacological properties, including significant antibacterial activities. nih.gov These compounds target various metabolic pathways in both Gram-positive and Gram-negative bacteria. nih.gov

A number of pyrazole derivatives have shown notable efficacy against Gram-positive bacteria. For instance, certain aniline-derived 3-phenyl pyrazoles have demonstrated moderate growth inhibition of Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values as low as 16 μg/ml. nih.gov Similarly, quinoline-substituted pyrazole derivatives have been reported as potent antimicrobial agents against S. aureus and Bacillus subtilis, with MIC values ranging from 0.12 to 0.98 μg/ml. nih.gov

Furthermore, pyrazole-thiazole hybrids containing a hydrazone moiety have been found to be effective against S. aureus. nih.gov Some fused-pyrazole compounds have also shown potent inhibition of B. subtilis 168 growth, with MIC values between 0.1 and 12 μg/ml. nih.gov Another study highlighted a potent hybrid compound that inhibited the growth of B. subtilis with an MIC value of 4 μg/ml. nih.gov N-(trifluoromethylphenyl) derivatives have also been identified as potent growth inhibitors of Gram-positive bacterial strains, exhibiting MIC values as low as 0.78 μg/ml for MRSA (methicillin-resistant S. aureus) strains. nih.gov

Table 1: Antibacterial Activity of Pyrazole Derivatives against Gram-positive Bacteria

| Compound/Derivative Class | Bacterium | MIC Value (μg/ml) | Reference |

|---|---|---|---|

| Aniline-derived 3-phenyl pyrazoles | Staphylococcus aureus | As low as 16 | nih.gov |

| Quinoline-substituted pyrazoles | Staphylococcus aureus | 0.12–0.98 | nih.gov |

| Quinoline-substituted pyrazoles | Bacillus subtilis | 0.12–0.98 | nih.gov |

| Fused-pyrazole compound | Bacillus subtilis 168 | 0.1 - 12 | nih.gov |

| Hybrid pyrazole compound | Bacillus subtilis | 4 | nih.gov |

| Tethered thiazolo-pyrazole derivatives | MRSA | As low as 4 | nih.gov |

| N-(trifluoromethylphenyl) derivatives | MRSA | As low as 0.78 | nih.gov |

| Pyrazole-containing peptidomimetics | Staphylococcus aureus | 4 | nih.gov |

The antibacterial activity of pyrazole compounds also extends to Gram-negative bacteria, although efficacy can vary. Pyrazoline-clubbed pyrazole derivatives have been reported as potent agents against Pseudomonas aeruginosa. nih.gov In a series of pyrazole-triazole derived hydrazides, some compounds demonstrated potent growth inhibition of E. coli and P. aeruginosa strains, with MIC80 values of 2–8 μg/ml, which are comparable to the standard drug ciprofloxacin (B1669076). nih.gov

Research on pyrazole-containing peptidomimetics has identified compounds that inhibit the growth of P. aeruginosa with an MIC value of 8 μg/ml. nih.gov Additionally, coumarin-substituted and pyran-fused derivatives of pyrazole have been reported as potent growth inhibitors of bacteria including P. aeruginosa strains, with MIC values in the range of 1.56–6.25 μg/ml. nih.gov Studies on certain pyrazole derivatives have shown inhibitory effects against the growth of E. coli. nih.gov

Table 2: Antibacterial Activity of Pyrazole Derivatives against Gram-negative Bacteria

| Compound/Derivative Class | Bacterium | MIC Value (μg/ml) | Reference |

|---|---|---|---|

| Pyrazole-triazole derived hydrazides | Escherichia coli | 2–8 (MIC80) | nih.gov |

| Pyrazole-triazole derived hydrazides | Pseudomonas aeruginosa | 2–8 (MIC80) | nih.gov |

| Pyrazole-containing peptidomimetics | Pseudomonas aeruginosa | 8 | nih.gov |

| Coumarin-substituted/pyran-fused pyrazoles | Pseudomonas aeruginosa | 1.56–6.25 | nih.gov |

Antifungal Properties

The scope of pyrazole compounds' biological activity includes significant antifungal properties, which have been explored against various fungal pathogens.

Novel pyrazolecarbamide derivatives have been synthesized and shown to exhibit potential antifungal activities. frontiersin.org For instance, certain pyrazole carboxamides have demonstrated excellent in vitro antifungal activities against phytopathogenic fungi. nih.gov One particular compound, Y47, showed an EC50 value of 5.2 mg/L against Gibberella zeae. nih.govresearchgate.net This compound's in vivo protective and curative activities at 100 mg/L against G. zeae on maize were 50.7% and 44.2%, respectively. nih.gov

In studies involving Candida albicans, some 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides displayed notable antifungal effects. nih.gov One compound, bearing a methoxy (B1213986) group, was identified as the most active among those tested. nih.gov Another study found that certain pyrazole-clubbed pyrimidine (B1678525) and thiazole (B1198619) compounds exhibited inhibitory effects against C. albicans, with some showing strong effects at concentrations as low as 5 μg/mL. nih.gov

Table 3: Antifungal Activity of Pyrazole Derivatives

| Compound/Derivative Class | Fungal Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Pyrazole carboxamide (Y47) | Gibberella zeae | EC50 | 5.2 mg/L | nih.govresearchgate.net |

| Pyrazole-clubbed pyrimidine/thiazole | Candida albicans | MIC | 5 μg/mL | nih.gov |

| 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides | Candida albicans | MIC/MFC | ≥ 62.5 μg/mL | nih.gov |

Antiviral Properties

The therapeutic potential of pyrazole derivatives extends to antiviral applications. Research has identified several pyrazole-based compounds with the ability to inhibit the replication of a diverse range of viruses. frontiersin.org For example, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were evaluated for their activity against a panel of RNA and DNA viruses. frontiersin.org Many of these derivatives were found to interfere with Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) replication in the micromolar range. frontiersin.org

Furthermore, certain analogs demonstrated the ability to interfere with Bovine Viral Diarrhea Virus (BVDV) replication. frontiersin.org Other studies have highlighted the potential of pyrazole derivatives as effective agents against various viral diseases, including those caused by coronaviruses. nih.gov The antiviral mechanisms of these compounds are multifaceted, with some demonstrating the ability to prevent the virus from attaching to host cells (adsorption inhibition), directly inactivating the virus (virucidal effect), and inhibiting its replication within host cells. nih.gov

Anticancer and Antiproliferative Activities

The investigation into pyrazole-phenol compounds has revealed significant potential in the realm of oncology. A variety of derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells.

New derivatives of pyrazolo[3,4-b]pyrazines have been synthesized and assessed for their activity against the MCF-7 breast cancer cell line. nih.govnih.gov Specific compounds from this series showed very significant inhibitory activity against these cancer cells. nih.govnih.gov The antiproliferative activity of certain pyrazole compounds has been analyzed in vitro across several drug-resistant cancer cell lines. researchgate.net These compounds demonstrated a consistent ability to overcome common mechanisms of drug resistance. researchgate.net

A novel pyrazole derivative, 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (B32628) (PTA-1), has been identified as having potent cytotoxicity against a panel of different cancer cell lines. mdpi.com This compound has shown selectivity for cancer cells, making it a promising candidate for further development as an anticancer drug. mdpi.com Further research into 5-aminopyrazole derivatives has also identified promising antiproliferative agents capable of suppressing the growth of specific cancer cell lines. mdpi.com

Table 4: Anticancer and Antiproliferative Activity of Pyrazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyrazines | MCF-7 (Breast Cancer) | Very significant inhibitory activity | nih.govnih.gov |

| Ionone-derived 1,5-pyrazoles | Various drug-resistant cell lines | Overcame common drug-resistance mechanisms | researchgate.net |

| PTA-1 | Various cancer cell lines | Potent and selective cytotoxicity | mdpi.com |

| 5-Aminopyrazoles | Specific cancer cell lines | Suppressed cell growth | mdpi.com |

Kinase Inhibition

The pyrazole-phenol scaffold is a key structural feature in the design of various kinase inhibitors, which are crucial in cancer therapy for their ability to interfere with signaling pathways that regulate cell proliferation and survival. nih.gov

B-Raf, a serine/threonine protein kinase, is a critical component of the RAS/RAF/MEK/ERK signaling pathway, and its mutation is prevalent in many human cancers, particularly melanoma. nih.govmdpi.com A series of novel 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives have been synthesized and evaluated for their B-Raf inhibitory activity. nih.gov Research has shown that the inclusion of an ortho-hydroxyl group on the pyrazole skeleton can enhance anti-tumor activity. researchgate.net

Within this series, many compounds demonstrated potent inhibitory activity against the B-RafV600E mutant. nih.gov Notably, compound C6 emerged as a highly effective inhibitor, showing biological activity comparable to the positive control, Vemurafenib. nih.govresearchgate.net This highlights the potential of the pyrazole-phenol framework in developing potent B-Raf kinase inhibitors. researchgate.net

Table 1: B-RafV600E Inhibitory Activity of Compound C6

| Compound | Structure | IC₅₀ (µM) |

|---|---|---|

| C6 | 2-(1-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol | 0.15 |

Data sourced from a study on 2-(1,3-diaryl- 4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives. nih.gov

Cyclin-dependent kinase 2 (CDK2) is a significant target for the development of new cancer treatments. nih.govnih.gov A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, developed through bioisosteric replacement of a phenylsulfonamide moiety with pyrazole derivatives, has shown potent CDK2 inhibitory activity. nih.govnih.gov

In this series, substituting the phenylsulfonamide part of a lead compound with an unsubstituted pyrazol-4-yl ring resulted in compound 14 , which displayed potent inhibition of CDK2 with a Ki value of 0.007 µM. nih.gov Further modification led to compound 15 , which was identified as the most potent CDK2 inhibitor in the series, exhibiting a Ki of 0.005 µM with a degree of selectivity over other tested CDKs. nih.govnih.govdntb.gov.ua These findings underscore the potential of the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold for development into selective CDK2 inhibitors. nih.govnih.gov

Table 2: CDK2 Inhibitory Activity of Pyrazole Derivatives

| Compound | Description | Kᵢ (µM) |

|---|---|---|

| 14 | N-(4-(1H-pyrazol-4-yl)pyrimidin-2-yl)-1H-pyrazol-4-amine | 0.007 |

| 15 | N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)-1H-pyrazol-4-amine | 0.005 |

Data from a study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives. nih.gov

Evaluation in Cancer Cell Lines

The anti-proliferative effects of pyrazole-phenol and related pyrazole compounds have been assessed across a variety of human cancer cell lines.

Derivatives containing the pyrazol-4-yl core have demonstrated significant cytotoxic effects on the hepatocellular carcinoma cell line, HepG2. researchgate.net For instance, the compound 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl] nih.govnih.govresearchgate.nettriazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazole (CPNT) exhibited a dose-dependent cytotoxic effect on HepG2 cells, with a very low IC₅₀ value of 0.8 μg/ml after 24 hours. researchgate.net

Other studies have also confirmed the anti-proliferative activities of various pyrazole derivatives against both HepG2 and MCF-7 (breast cancer) cell lines. nih.govmdpi.com For example, a ciprofloxacin chalcone (B49325) hybrid (CCH) showed IC₅₀ values of 22±1.33 µg/mL in HepG2 cells and 54±3.5 µg/mL in MCF-7 cells after 24 hours of treatment. nih.gov Nanoparticle formulations of a 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine also showed promising cytotoxic activity against these cell lines. mdpi.com

Table 3: Anti-Proliferative Activity in HepG2 and MCF-7 Cell Lines

| Compound | Cell Line | IC₅₀ (24h) |

|---|---|---|

| CPNT | HepG2 | 0.8 µg/mL |

| CCH | HepG2 | 22±1.33 µg/mL |

| CCH | MCF-7 | 54±3.5 µg/mL |

Data sourced from studies on pyrazole-containing compounds. researchgate.netnih.gov

The antiproliferative activities of pyrazole derivatives have also been evaluated against ovarian and lung cancer cells. The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative, compound 14 , was screened against A2780 ovarian cancer cells. nih.gov While it was a potent CDK2 inhibitor, its antiproliferative activity against A2780 cells was about 28-fold lower than the lead compound it was derived from. nih.gov

In studies involving the human lung carcinoma A549 cell line, particularly taxol-resistant A549/T24 cells, certain pyrazole compounds demonstrated a significant ability to overcome common drug-resistance mechanisms. if-pan.krakow.plresearchgate.net The taxol-resistant A549/T24 cell line showed a significantly increased sensitivity to these pyrazole compounds, suggesting a potential mechanism of action that circumvents typical resistance pathways. if-pan.krakow.plresearchgate.net

Antioxidant Properties

The pyrazole ring is recognized as an important pharmacophore for the development of potent antioxidants. nih.gov Pyrazole and its derivatives have been shown to possess antioxidant activity, capable of preventing oxidative stress. nih.gov The antioxidant capacity of various pyrazole-containing structures has been confirmed through multiple assays.

For example, a series of 2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles were evaluated using the Oxygen Radical Absorbance Capacity (ORAC) method, with some compounds demonstrating significant antioxidant capacity. researchgate.net Other studies on phenyl-pyrazolone derivatives, using DPPH (2,2-diphenyl-1-picrylhydrazyl) and DMPO-based assays, have also demonstrated that these compounds exhibit marked antioxidant effects. mdpi.com The pyrazole core is considered a key structural feature that contributes to the total antioxidant activity of these derivatives. researchgate.net The well-known antioxidant Edaravone, which contains a pyrazole ring, is used clinically to reduce oxidative damage. nih.govmdpi.com

Radical Scavenging Mechanisms

The antioxidant potential of phenolic compounds, including those with a pyrazole moiety like 3-(1H-pyrazol-4-yl)phenol, is attributed to their ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a process implicated in various pathologies. The primary mechanisms through which these compounds exert their radical-scavenging effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

In the HAT mechanism, the phenolic hydroxyl (-OH) group donates its hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance over the aromatic ring, which reduces its reactivity and prevents it from initiating new radical chains. The pyrazole ring itself may also contribute to this activity, as studies have indicated that the nitrogen atoms in the pyrazole core possess radical-scavenging ability. epa.gov

DNA Protection Studies

The ability of a compound to scavenge free radicals is directly linked to its potential to protect biological macromolecules, such as DNA, from oxidative damage. Reactive oxygen species (ROS) can induce lesions in DNA, a critical step in the initiation of mutagenesis and carcinogenesis. nih.gov Antioxidant compounds can intercept these radicals before they damage DNA.

Studies on dendritic antioxidants featuring a pyrazole core have demonstrated their capacity to protect DNA from radical-induced oxidation. epa.govresearchgate.net For instance, pyrazole-phenol derivatives have been evaluated for their ability to inhibit DNA oxidation induced by 2,2'-azobis(2-amidinopropane hydrochloride) (AAPH), a peroxyl radical generator. epa.govresearchgate.net

In one study, several pyrazole-phenol compounds were synthesized and tested for their DNA protective effects. The results indicated that the combination of a pyrazole ring with a phenyl group, even with only a single phenolic hydroxyl group, conferred significant antioxidant and DNA-protective abilities. epa.govresearchgate.net These compounds were shown to effectively trap multiple radicals, thereby preventing AAPH-induced DNA damage. epa.govresearchgate.net However, it was also noted that their protective effect was less pronounced against DNA oxidation induced by other mechanisms, such as those involving metal ions like Cu(II). epa.govresearchgate.net

Table 1: DNA Protection by Pyrazole-Phenol Analogues Against AAPH-Induced Oxidation

| Compound | Number of Radicals Trapped | Reference |

|---|---|---|

| 4-(1,5-diphenyl-1H-pyrazol-3-yl)phenol (APP) | 1.71 | epa.govresearchgate.net |

| 4-(1,3-diphenyl-1H-pyrazol-5-yl)phenol (BPP) | 1.81 | epa.govresearchgate.net |

| 4-(3,5-diphenyl-1H-pyrazol-1-yl)phenol (CPP) | 1.58 | epa.govresearchgate.net |

Enzyme and Receptor Modulation

Enzyme Inhibition Studies

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and recombination, making it a well-established target for antibacterial agents. Many pyrazole derivatives have been investigated for their potential to inhibit this enzyme.

Research into N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs revealed potent inhibitory activity against DNA gyrase from both Staphylococcus aureus and Bacillus subtilis. Structure-activity relationship studies indicated that substituents on the benzoyl ring significantly influence the inhibitory potency. For example, compound 3k , featuring a 2,4-dichloro substitution, demonstrated strong inhibition against S. aureus DNA gyrase with a half-maximal inhibitory concentration (IC50) of 0.15 µg/mL.

Table 2: DNA Gyrase Inhibitory Activity of N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide Analogues

| Compound | Substituent (R) | S. aureus DNA Gyrase IC50 (µg/mL) | B. subtilis DNA Gyrase IC50 (µg/mL) |

|---|---|---|---|

| 3k | 2,4-di-Cl | 0.15 | 0.25 |

Monoamine oxidase B (MAO-B) is a key enzyme in the central nervous system responsible for the degradation of monoamine neurotransmitters, particularly dopamine (B1211576). mdpi.com Inhibition of MAO-B can increase dopamine levels, which is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. tandfonline.com Pyrazoline derivatives, which are structurally related to pyrazoles, have been extensively studied as potent and selective MAO-B inhibitors.

Research has shown that substitutions on the phenyl rings of the pyrazoline scaffold significantly impact both potency and selectivity for MAO-B over the MAO-A isoform. Halogen substitutions, in particular, have been found to enhance MAO-B inhibition. For example, compound EH7 , a pyrazoline with a fluorine atom on one phenyl ring and an ethoxy group on the other, exhibited very high potency against MAO-B with an IC50 value of 0.063 µM and a high selectivity index of 133. nih.gov Kinetic studies revealed that this compound acts as a reversible and competitive inhibitor of MAO-B. nih.gov

Table 3: MAO-B Inhibitory Activity of Halogenated Pyrazoline Derivatives

| Compound | Structure | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |

|---|---|---|---|---|

| EH7 | 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole | 0.063 | 133.0 | nih.gov |

| EH6 | 3-(4-ethoxyphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole | >55.8 | >55.8 | nih.gov |

| EH8 | 3-(4-ethoxyphenyl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazole | N/A | N/A | nih.gov |

| EH1 | 3-(4-ethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole | N/A | N/A | nih.gov |

Phosphodiesterase 4 (PDE4) is an enzyme family that specifically hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com These enzymes are abundantly expressed in immune and brain cells, and their inhibition leads to increased cAMP levels, which in turn modulates inflammatory pathways. frontiersin.orgnih.gov Consequently, PDE4 inhibitors have been developed for treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and psoriasis. mdpi.com

The pyrazole scaffold has been identified as a promising core structure for the development of novel PDE4 inhibitors. A study focusing on the design and synthesis of pyrazole and triazole derivatives containing a 5-phenyl-2-furan moiety reported considerable inhibitory activity against the PDE4B isoform. nih.gov This research underscores the potential of pyrazole-based compounds to act as effective modulators of the PDE4 enzyme, providing a basis for the development of new anti-inflammatory agents. nih.gov

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide, is a significant area of pharmacological research. Pyrazole-phenol derivatives have been investigated as potential inhibitors of various human carbonic anhydrase (hCA) isoforms. Studies on benzenesulfonamides incorporating pyrazole-carboxamide moieties have shown that these compounds can be effective inhibitors of several hCA isoforms, including hCA I, II, IX, and XII. nih.govmdpi.com

The structure-activity relationship (SAR) studies reveal that substitutions on the pyrazole and phenyl rings play a crucial role in the inhibitory activity and isoform selectivity. For instance, in a series of [(4-aminosulfonyl) phenyl] 3-substituted phenyl-1H-pyrazole-5-carboxamide derivatives, a 2-hydroxy-4,5-dimethylphenyl substitution at the 3-position of the pyrazole ring was found to be highly beneficial for inhibitory activity against certain isoforms. nih.gov The presence of a hydroxyl group on the phenyl ring, a key feature of this compound, is often associated with CA inhibition, as phenols themselves are a known class of CA inhibitors. drugbank.commdpi.com

Research has demonstrated that pyrazole-based sulfonamides can act as potent inhibitors for cytosolic isoforms (hCA I and II) and transmembrane, tumor-associated isoforms (hCA IX and XII). nih.govrsc.org Some derivatives have exhibited inhibitory activities in the submicromolar range, occasionally surpassing the potency of the standard inhibitor acetazolamide. rsc.org Computational docking studies have helped to elucidate the binding interactions within the active site of these enzymes, highlighting the importance of specific residues for inhibitor binding. rsc.org The findings suggest that the pyrazole-phenol scaffold is a promising template for designing isoform-selective carbonic anhydrase inhibitors. nih.gov

| Compound Type | Target Isoform | Reported Activity (Ki or IC50) | Reference |

|---|---|---|---|

| 3-(2-hydroxyaryl)-1H-pyrazole-5-carboxamides | hCA IX | Showed activity better than Acetazolamide (Ki = 25.8 nM) | nih.gov |

| Pyrazole-based benzene (B151609) sulfonamide (Compound 4k) | hCA II | IC50 = 0.24 ± 0.18 μM | rsc.org |

| Pyrazole-based benzene sulfonamide (Compound 4j) | hCA IX | IC50 = 0.15 ± 0.07 μM | rsc.org |

| Pyrazole-based benzene sulfonamide (Compound 4g) | hCA XII | IC50 = 0.12 ± 0.07 μM | rsc.org |

Transient Receptor Potential Channels (TRPC3) Blockade

Transient Receptor Potential Canonical 3 (TRPC3) channels are cation channels involved in regulating calcium influx, which plays a role in diverse cellular processes. The pharmacological blockade of these channels is of significant interest for therapeutic applications. A pyrazole compound, identified as Pyr3, has been recognized as a selective inhibitor of TRPC3 channels. nih.govsemanticscholar.org Structure-function studies have indicated that specific structural motifs, such as the trichloroacrylic amide group on the phenyl ring of the pyrazole compound, are important for its selectivity towards TRPC3. nih.gov

The inhibitory action of pyrazole compounds on TRPC3 channels has been confirmed through electrophysiological methods like patch-clamp experiments, which demonstrate a direct action on the TRPC3 protein. nih.gov This selective inhibition has been shown to suppress cellular signaling pathways that are dependent on receptor-activated calcium influx. nih.gov For example, Pyr3 was found to attenuate the activation of nuclear factor of activated T cells (NFAT), a calcium-dependent transcription factor. semanticscholar.org The development of novel pyrazole-based TRPC3 inhibitors with improved metabolic stability and safety profiles continues to be an active area of research, with potential applications in conditions characterized by neuronal hyperexcitability, such as epilepsy. nih.gov

Receptor Binding and Interaction Analysis

Virtual screening and in vitro assays have identified 1,3-diphenyl-1H-pyrazole derivatives as potent partial agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). researchgate.net These compounds demonstrate competitive antagonism against full agonists, indicating direct binding to the receptor. researchgate.net

Protein-Protein Interaction Inhibition (e.g., PEX14-PEX5)

Targeting protein-protein interactions (PPIs) represents a promising strategy for therapeutic intervention in various diseases. The interaction between peroxin 14 (PEX14) and peroxin 5 (PEX5) is essential for protein import into glycosomes, which are organelles critical for the metabolism of Trypanosoma parasites, the causative agents of diseases like sleeping sickness and Chagas disease. nih.govacs.org

Researchers have successfully developed pyrazolo[4,3-c]pyridine derivatives as the first small-molecule inhibitors of the PEX14-PEX5 PPI. nih.govacs.org A structure-based drug design approach, guided by X-ray crystallography and NMR binding data, was employed to optimize these inhibitors. nih.gov The studies revealed that the pyrazole moiety is a key component of the scaffold that interacts with the target protein. The binding of these inhibitors disrupts the essential PEX14-PEX5 complex, leading to the mislocalization of glycosomal enzymes and ultimately causing parasite death. nih.gov More recent work has expanded on this concept, developing novel peptidomimetics based on different scaffolds to inhibit this specific PPI, further validating it as a druggable target. nih.govresearchgate.net

| Compound Class | Target PPI | Mechanism of Action | Therapeutic Potential | Reference |

|---|---|---|---|---|

| Pyrazolo[4,3-c]pyridines | PEX14-PEX5 | Disrupts glycosomal protein import | Trypanocidal agents | nih.govacs.org |

| Oxopiperazine-based peptidomimetics | PEX5-TbPEX14 | Inhibits PEX5 binding to PEX14 | Trypanocidal agents | nih.gov |

Other Investigated Pharmacological Activities

Analgesic Properties

The pyrazole-phenol chemical structure is found in compounds with potential analgesic properties. Phenol (B47542) itself is used as an oral analgesic and anesthetic to relieve minor pain from conditions like sore throat. drugbank.commayoclinic.org Furthermore, related compounds such as 4-Fluoro-2-(1H-pyrazol-3-yl)phenol are utilized as key intermediates in the synthesis of various pharmaceutical agents, specifically in the creation of analgesics. chemimpex.com This suggests that the combination of the pyrazole ring and the phenol group within a single molecule may contribute to pain-relieving effects, making this class of compounds a subject of interest in the development of new analgesic drugs.

Antipyretic Activity

While direct studies on the antipyretic activity of this compound are not extensively documented, the core structures—pyrazole and phenol—are present in well-known antipyretic agents. For instance, pyrazole derivatives like antipyrine (B355649) (phenazone) and its analogs have a long history of use as antipyretics. Many non-steroidal anti-inflammatory drugs (NSAIDs), which typically possess analgesic and antipyretic properties, incorporate aromatic and acidic functional groups similar to the phenol moiety. mdpi.com The structural relationship of the pyrazole-phenol scaffold to known antipyretic compounds suggests a potential for this class of molecules to exhibit fever-reducing activity.

Anticonvulsant Activity

The structural framework of pyrazole derivatives has been a fertile ground for the development of novel anticonvulsant agents. minia.edu.egresearchgate.netnih.govnih.govjetir.orgkarger.comresearchgate.netijnrd.org Research has demonstrated that the pyrazole nucleus is a key pharmacophore that can interact with various targets in the central nervous system to exert its anticonvulsant effects. researchgate.net The introduction of a phenol moiety can further modulate the physicochemical properties and biological activity of these compounds.

Numerous studies have focused on the synthesis and anticonvulsant screening of various pyrazole derivatives. minia.edu.egresearchgate.netnih.govnih.govijper.org These investigations often employ preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to evaluate the efficacy of newly synthesized compounds. nih.govijper.org For instance, a series of novel 4-(aryl/substituted aryl)-1-(unsubstituted/aryl/substituted aryl)-3-phenyl-1-H pyrazoles were synthesized and showed a significant reduction in electroshock-induced convulsions, indicating their potential as anticonvulsant candidates. researchgate.net It was noted that the substitution at the 1H position of the pyrazole ring with a phenyl or substituted phenyl group tended to increase the anticonvulsant activity. researchgate.net

In another study, pyrazolone (B3327878) derivatives were synthesized and evaluated for their protective effects against pentylenetetrazole (PTZ)-induced clonic seizures in mice. minia.edu.egnih.gov Certain compounds within this series demonstrated remarkable protective effects, with anticonvulsant activity comparable to the standard drug phenobarbital (B1680315) and more potent than phenytoin (B1677684) at similar dose levels. minia.edu.egnih.gov These findings underscore the potential of the pyrazole scaffold in the design of new antiepileptic drugs. nih.govijper.org

While direct studies on this compound are limited in the reviewed literature, the consistent anticonvulsant activity observed across a range of pyrazole-containing structures suggests that this compound could also possess similar properties. The presence of the phenol group may influence its pharmacokinetic profile and ability to cross the blood-brain barrier, which are critical factors for CNS-active drugs.

Table 1: Anticonvulsant Activity of Selected Pyrazole Derivatives

| Compound Series | Test Model | Most Active Compound Example | Key Findings | Reference(s) |

|---|---|---|---|---|

| 4-(Aryl/substituted aryl)-1-(unsubstituted/aryl/substituted aryl)-3-phenyl-1-H pyrazoles | Maximal Electroshock (MES) | Not specified in abstract | Significantly reduce electroshock-induced convulsions. Substitution at 1H-pyrazole position with phenyl/substituted phenyl increases activity. | researchgate.net |

| Pyrazolone derivatives | Pentylenetetrazole (PTZ)-induced seizures | Compounds 11a, 11b, 11d | Exhibited remarkable protective effect against clonic seizures. Activity nearly close to phenobarbital and more potent than phenytoin. | minia.edu.egnih.gov |

| 3-(5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazole-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one | MES and scPTZ | 3-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one | Showed significant anticonvulsant activity in both models and was non-neurotoxic. | ijper.org |

| Substituted pyrazoles | MES and scPTZ | Compound 7h | Demonstrated the most potent anticonvulsive activity, more potent than valproic acid. | nih.govkarger.comresearchgate.net |

Antidiabetic Activity (e.g., DPP-IV inhibition)

The management of type 2 diabetes mellitus has seen the emergence of dipeptidyl peptidase-4 (DPP-IV) inhibitors as a significant therapeutic class. nih.govjetir.org DPP-IV is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. nih.gov By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. nih.gov The pyrazole scaffold has been identified as a promising framework for the design of potent and selective DPP-IV inhibitors. nih.govresearchgate.netresearchgate.netresearchgate.net

Several research groups have synthesized and evaluated novel pyrazole derivatives for their DPP-IV inhibitory activity. nih.govresearchgate.net For example, a series of pyrazole-incorporated thiosemicarbazones were designed and tested for their effects on DPP-4. nih.govresearchgate.net Within this series, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide was identified as a highly effective DPP-4 inhibitor, with an IC50 value of 1.266 ± 0.264 nM, which was more potent than the standard drug sitagliptin (B1680988) (IC50 = 4.380 ± 0.319 nM). nih.govresearchgate.net This highlights the potential of the 4-(1H-pyrazol-1-yl)phenyl moiety as a key structural element for potent DPP-IV inhibition. nih.govresearchgate.net

The inclusion of the pyrazole ring system in potential inhibitors is thought to significantly influence the interaction with the DPP-IV active site. researchgate.netresearchgate.net Molecular docking studies have suggested that the pyrazole scaffold can engage in π-π interactions with key amino acid residues, such as Arg358 and Tyr666, within the S1 and S2 pockets of the enzyme. nih.govresearchgate.netresearchgate.netresearchgate.net

Although specific data on the DPP-IV inhibitory activity of this compound is not detailed in the provided search results, the demonstrated potency of structurally related pyrazole-phenyl compounds suggests that it could be a promising candidate for further investigation. The phenolic hydroxyl group could potentially form additional hydrogen bonds within the active site of DPP-IV, thereby enhancing its inhibitory activity.

Table 2: Antidiabetic Activity of Selected Pyrazole Derivatives (DPP-IV Inhibition)

| Compound Series | Key Findings | Most Potent Compound Example | IC50 Value | Reference(s) |

|---|---|---|---|---|

| Pyrazole-incorporated thiosemicarbazones | Identified a highly effective DPP-4 inhibitor more potent than sitagliptin. | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide | 1.266 ± 0.264 nM | nih.govresearchgate.net |

| Pyrazole-incorporated thiosemicarbazones | A trifluoromethyl-substituted compound showed marked inhibitory effect on DPP-4. | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-trifluoromethylbenzylidene)thiosemicarbazide | 4.775 ± 0.296 nM | nih.gov |

| Pyrazolopyrimidinone Analogs | A novel series of pyrazolo[3,4-d]pyrimidinones was developed as DPP-4 inhibitors. | 6-methyl-5-(4-methylpyridin-2-yl)-1-phenyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one | 1.06 µM | nih.gov |

Structure Activity Relationship Sar Studies of Phenolic Pyrazole Compounds

Influence of Structural Modifications on Biological Activity

The biological activity of phenolic pyrazole (B372694) compounds is intricately linked to their structural features. Modifications to the phenolic hydroxyl group, the pyrazole ring, and any linking moieties can profoundly impact their efficacy.

The position and substitution of the phenolic hydroxyl (-OH) group are critical determinants of biological activity. The -OH group can participate in hydrogen bonding with biological targets, which is often essential for binding affinity. researchgate.net

Position: The relative position of the hydroxyl group on the phenyl ring influences its acidity and hydrogen-bonding capability. For instance, in a series of pyrazole-based inhibitors of meprin α and β, the introduction of a hydroxyl group at the para-position of a phenyl ring led to a significant increase in inhibitory activity against both enzymes. nih.gov

Substitution: Replacing the hydrogen of the phenolic -OH group can alter the compound's properties. For example, converting the hydroxyl group to a less hydrophilic moiety, such as an ether, can increase lipophilicity. This may enhance cell membrane permeability, which was observed to be beneficial for antimicrobial activity in some coumarin (B35378) derivatives, but detrimental to antioxidant and antiproliferative effects. pjmhsonline.com The presence of a catechol (1,2-dihydroxybenzene) moiety often enhances radical scavenging activity. nih.gov

The following table summarizes the effect of phenolic hydroxyl group modifications on the biological activity of selected pyrazole derivatives.

| Compound/Modification | Biological Activity | Key Findings | Reference |

| para-hydroxyphenyl pyrazole | Meprin α and β inhibition | Strongest increase in activity observed with the acidic phenol (B47542) in the para-position. | nih.gov |

| Catechol-containing pyrazole (3d) | Antioxidant (Radical Scavenging) | Exhibited excellent radical scavenging activity. | nih.gov |

| 4-hydroxyphenyl pyrazole (3b) | Anti-lipoxygenase (LOX) | Showed the best anti-LOX activity in the tested series. | nih.gov |

This table is interactive. Click on the headers to sort the data.

N-1 Position: The substituent at the N-1 position of the pyrazole ring can significantly affect the compound's properties. For instance, in a study of pyrazolo[4,3-c]pyridines, a methyl group at the N-1 position pointed towards a solvent-exposed region, suggesting that various substituent sizes could be tolerated at this position without drastically affecting binding. acs.org In some cases, an unsubstituted N-1 position is crucial, as the hydrogen atom can participate in hydrogen bonding with the active site of an enzyme. mdpi.com The nature of the substituent at N-1 can also influence the ratio of N-1 and N-2 alkylation products during synthesis. nih.gov

C-3 and C-5 Positions: Substituents at the C-3 and C-5 positions often directly interact with the active sites of enzymes or receptors. researchgate.net In a series of 3,4,5-substituted pyrazoles, varying the moiety at the 3(5)-position had a notable impact on meprin α inhibition. While a 3,5-diphenylpyrazole (B73989) showed high activity, introducing smaller groups like methyl or larger groups like benzyl (B1604629) decreased activity. nih.gov In another study, a t-butyl group attached to the pyrazole ring was found to stabilize the DFGout conformation in protein kinase inhibitors. mdpi.com

The electronic nature of substituents on the pyrazole ring is also critical. Electron-donating groups (e.g., alkyl, methoxy) can increase the electron density of the ring, while electron-withdrawing groups (e.g., nitro, cyano) decrease it, which can affect binding affinity. researchgate.net